molecular formula C11H14Cl2FNO2 B1416789 4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1172779-62-2

4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride

Cat. No.: B1416789
CAS No.: 1172779-62-2
M. Wt: 282.14 g/mol
InChI Key: IZXHWNDSAMZBLX-UHFFFAOYSA-N
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Description

“4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1172779-62-2 . It has a molecular weight of 282.14 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClFNO2.ClH/c12-10-6-9 (13)4-3-8 (10)7-14-5-1-2-11 (15)16;/h3-4,6,14H,1-2,5,7H2, (H,15,16);1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine and fluorine atoms on the phenyl ring, the presence of a butanoic acid group, and the fact that it’s a hydrochloride salt.


Physical and Chemical Properties Analysis

This compound is a powder . The compound is a hydrochloride salt, as indicated by the “Cl” in its InChI code .

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by Mickevičienė et al. (2015) explored derivatives of amino butanoic acids, including compounds similar to 4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride. They found that these compounds showed significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Anticonvulsant Properties

Research by Kaplan et al. (1980) investigated Schiff bases of gamma-aminobutyric acid and its derivatives, such as this compound. They found that these compounds exhibit anticonvulsant properties and can act as gamma-aminobutyric acid mimetics, potentially useful in treating convulsions (Kaplan et al., 1980).

Synthesis and Optimization for Anticancer Drugs

Zhang et al. (2019) reported the synthesis of a compound involving 4-fluorophenyl butanoic acid, which is an important intermediate in the development of anticancer drugs. The study emphasized an optimized synthesis method, highlighting the compound's relevance in pharmaceutical research (Zhang et al., 2019).

Pharmaceutical Intermediates

A study by Fan (1990) explored the removal of an ortho isomer of a derivative of butanoic acid, which is a crucial pharmaceutical intermediate. This highlights the role of such compounds in the pharmaceutical manufacturing process (Fan, 1990).

Structural and Spectroscopic Studies

Vanasundari et al. (2018) conducted spectroscopic and structural investigations of butanoic acid derivatives. These studies are essential for understanding the molecular properties and potential applications in various fields, including pharmaceuticals (Vanasundari et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use personal protective equipment as required (P280) .

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2.ClH/c12-10-6-9(13)4-3-8(10)7-14-5-1-2-11(15)16;/h3-4,6,14H,1-2,5,7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXHWNDSAMZBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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